

Boc-Orn-OH synthesis and purification protocols.

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Compound of Interest

Compound Name: **Boc-Orn-OH**

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An In-depth Technical Guide to the Synthesis and Purification of N- α -Boc-L-ornithine (**Boc-Orn-OH**)

Introduction

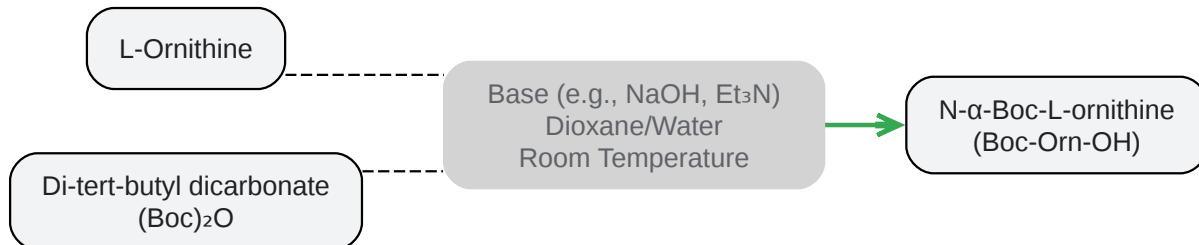
N- α -tert-butoxycarbonyl-L-ornithine (**Boc-Orn-OH**) is a critical amino acid derivative employed extensively in peptide synthesis and the development of pharmaceutical compounds.^[1] The tert-butoxycarbonyl (Boc) group serves as a reliable acid-labile protecting group for the α -amino function of L-ornithine, preventing unwanted side reactions during peptide chain elongation.^[2] Its stability under neutral and basic conditions, coupled with the ease of its removal under mild acidic conditions, makes it an indispensable tool for researchers.^[2]

This guide provides a comprehensive overview of the synthesis and purification protocols for **Boc-Orn-OH**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental methodologies, data summaries, and workflow visualizations to ensure clarity and reproducibility.

Synthesis of Boc-Orn-OH

The most common and efficient method for synthesizing **Boc-Orn-OH** is through the reaction of L-ornithine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reaction is a nucleophilic acyl substitution where the α -amino group of ornithine attacks one of the carbonyl carbons of Boc₂O.^[3] The reaction is typically performed in a mixed solvent system, such as

dioxane/water or THF/water, in the presence of a base to neutralize the resulting acidic protons and facilitate the reaction.[4][5]



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Caption: General reaction scheme for the synthesis of **Boc-Orn-OH**.

Experimental Protocol: Synthesis

This protocol details the N- α -Boc protection of L-ornithine.

Materials and Reagents:

- L-Ornithine hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH) or Triethylamine (Et₃N)[4]
- Dioxane
- Deionized water
- Ethyl acetate (EtOAc)
- 5% aqueous citric acid or 1N potassium bisulfate (KHSO₄) solution[4][6]
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Dissolution: Dissolve L-ornithine hydrochloride (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water in a round-bottom flask. Add a base such as sodium hydroxide (2 equivalents) or triethylamine (1.5 equivalents) and stir until a clear solution is obtained.[4]
- Boc Protection: To the stirred solution at room temperature, add Boc_2O (1.1-1.2 equivalents) portion-wise or as a solution in dioxane.[4] The reaction is mildly exothermic.
- Reaction: Continue stirring the mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up - Solvent Removal: If dioxane is used, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the organic solvent.[6]
- Extraction: Dilute the remaining aqueous solution with water. Wash the solution twice with a non-polar solvent like pentane or ethyl acetate to remove unreacted Boc_2O and the oxime byproduct.[4][7]
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to pH 2-3 by the dropwise addition of a cold 5% citric acid or 1N KHSO_4 solution.[4][6] This step protonates the carboxylate group.
- Product Extraction: Immediately extract the acidified aqueous layer three times with ethyl acetate.[4][7]
- Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 . Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude **Boc-Orn-OH**, which is often a colorless, viscous oil.[4]

Purification of Boc-Orn-OH

Crude **Boc-Orn-OH** obtained as an oil requires purification to remove impurities such as di-Boc ornithine or unreacted starting materials.[8] The most effective method for obtaining a stable,

solid product is crystallization, which can be induced from the oil.[9][10]

Method	Description	Typical Solvents/Reagents
Crystallization	The crude oil is induced to solidify, often with the aid of a seed crystal. The resulting solid is then triturated or "pulped" with a weak polar solvent to remove soluble impurities.[10]	Pulping Solvents: Diethyl ether, Hexane, Pentane, Ethyl Acetate/Hexane mixtures.[4][10]
Column Chromatography	The crude product is purified on a silica gel column, eluting with a solvent system that separates the desired product from impurities based on polarity.[6]	Mobile Phase: Methanol in Chloroform or Ethyl Acetate in Hexane gradients.[6]

Experimental Protocol: Purification by Crystallization

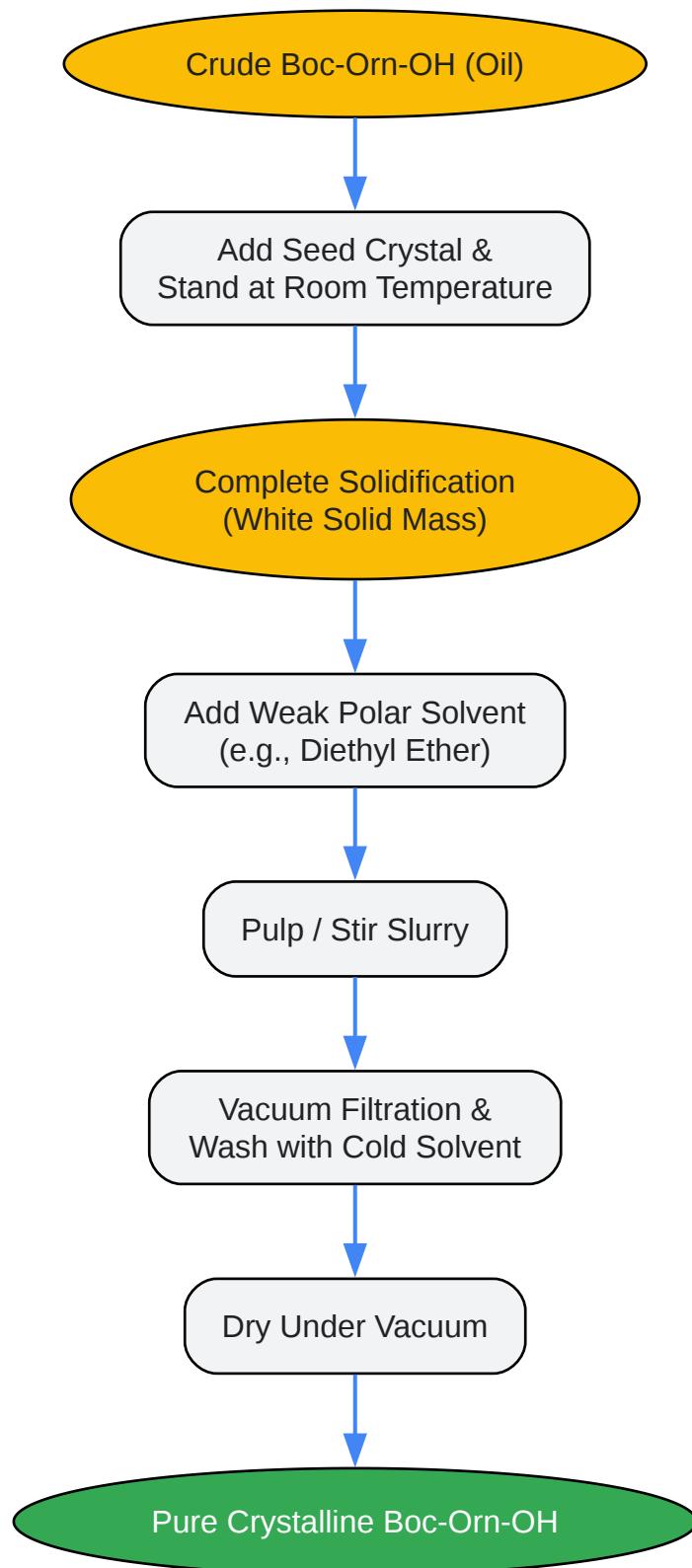
This protocol is highly effective for Boc-protected amino acids that are initially isolated as oils. [9][10]

Procedure:

- Seeding (Optional but Recommended): To the crude **Boc-Orn-OH** oil, add a small seed crystal of pure **Boc-Orn-OH** (if available).[9]
- Solidification: Let the oil stand at room temperature. Crystallization may take several hours to a few days. The process can sometimes be initiated by scratching the inside of the flask with a glass rod at the oil's surface.[9][10]
- Pulping/Trituration: Once the oil has completely solidified into a white mass, add a weak polar solvent such as diethyl ether or a hexane/ethyl acetate mixture.[4][10] Using a spatula,

break up the solid and stir the resulting slurry at room temperature for 1-2 hours. This process dissolves remaining impurities into the solvent.

- **Filtration:** Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether or hexane.
- **Drying:** Dry the purified **Boc-Orn-OH** under vacuum to a constant weight. The final product should be a stable, white crystalline solid.



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Caption: Workflow for the purification of **Boc-Orn-OH** by crystallization.

Physicochemical and Analytical Data

Proper characterization of the final product is essential to confirm its identity and purity.

Property	Value
Chemical Formula	C ₁₀ H ₂₀ N ₂ O ₄ [11]
Molecular Weight	232.28 g/mol [11]
CAS Number	21887-64-9 [11] [12]
Appearance	White to off-white crystalline solid
Purity (Typical)	≥98% (TLC) [11]
Analysis Techniques	TLC, HPLC, LC-MS, NMR [13] [14] [15]

Conclusion

The synthesis of **Boc-Orn-OH** via the reaction of L-ornithine with Boc anhydride is a robust and high-yielding process. While the crude product is often an oil, a straightforward purification protocol involving crystallization and solvent pulping can reliably produce a high-purity, stable solid suitable for demanding applications in peptide synthesis and medicinal chemistry. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful preparation and purification of **Boc-Orn-OH**.

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